

# A Technical Guide to the Physicochemical Properties of Lenalidomide Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Lenalidomide hemihydrate |           |
| Cat. No.:            | B3157281                 | Get Quote |

#### Introduction

Lenalidomide is a potent, orally active immunomodulatory drug derived from thalidomide, with significant anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[1][2] It is a cornerstone therapy for multiple myeloma (MM) and certain myelodysplastic syndromes (MDS). [1] The therapeutic efficacy of Lenalidomide is intrinsically linked to its action as a "molecular glue." It binds to the cereblon (CRBN) protein, a component of the Cullin-4 ring E3 ubiquitin ligase complex (CRL4-CRBN), altering its substrate specificity.[3][4][5] This leads to the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of myeloma cells.[3] [4][6]

The active pharmaceutical ingredient (API) is commercially formulated as a hemihydrate crystalline form (also known as Form B), which exhibits specific physicochemical characteristics crucial for its stability, dissolution, and bioavailability.[7][8] This guide provides an in-depth overview of these properties, along with the experimental protocols used for their characterization, for researchers and professionals in drug development.

## **Core Physicochemical Properties**

The physical and chemical attributes of **Lenalidomide hemihydrate** dictate its behavior during manufacturing, storage, and in vivo administration.

Molecular Structure and General Properties



Lenalidomide is a racemic mixture of S(-) and R(+) enantiomers.[2] The hemihydrate form incorporates one molecule of water for every two molecules of Lenalidomide.

| Property         | Value                                                                      | Reference |
|------------------|----------------------------------------------------------------------------|-----------|
| Chemical Formula | $C_{13}H_{13}N_3O_3 \cdot 0.5H_2O$ (or $C_{26}H_{28}N_6O_7$ for the dimer) | [3][9]    |
| Molecular Weight | 268.27 g/mol                                                               | [3][10]   |
| CAS Number       | 847871-99-2                                                                | [3][9]    |
| Appearance       | White to off-white crystalline powder                                      | [11]      |

#### Polymorphism

Polymorphism is the ability of a substance to exist in two or more crystalline phases. Lenalidomide is known to exhibit extensive polymorphism, with multiple anhydrous forms (e.g., Form A, Form I, Form  $\alpha$ , Form  $\beta$ ), hydrated forms (hemihydrate, dihydrate), and solvates having been identified.[7][12][13][14] The commercially marketed form, Revlimid®, contains the hemihydrate (Form B).[8] Different polymorphic forms can possess distinct stabilities and dissolution rates, making polymorphic control a critical aspect of drug development.[12][15] For example, a newly discovered dihydrate form (DH) demonstrated enhanced stability under accelerated storage conditions, while a novel anhydrous form ( $\alpha$ ) showed a faster initial dissolution rate compared to the marketed hemihydrate form.[12][15]

#### Solubility

Lenalidomide is characterized by poor water solubility, which contributes to its oral bioavailability of less than 33%.[16][17] Its solubility is pH-dependent, with higher solubility observed in more acidic conditions.[2]



| Solvent/Medium              | Temperature | Solubility                       | Reference   |
|-----------------------------|-------------|----------------------------------|-------------|
| Water                       | Ambient     | Insoluble / Sparingly<br>Soluble | [5][18][19] |
| Ethanol                     | Ambient     | Insoluble                        | [5][18]     |
| DMSO                        | Ambient     | ≥30.1 mg/mL to 100 mg/mL         | [5][18]     |
| Dimethylformamide<br>(DMF)  | Ambient     | ~16 mg/mL                        | [20]        |
| 1:1 DMF:PBS (pH 7.2)        | Ambient     | ~0.5 mg/mL                       | [20]        |
| Less Acidic Buffers         | Ambient     | ~0.4 to 0.5 mg/mL                | [2]         |
| Phosphate Buffer (pH 6.8)   | 37 °C       | ~0.7 mg/mL (as cocrystal)        | [16]        |
| 10% DMSO >> 90%<br>Corn Oil | Ambient     | ≥ 2.5 mg/mL                      | [3]         |

#### **Thermal Properties**

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the melting, dehydration, and transformation events of different solid forms. The DSC thermogram for anhydrous Lenalidomide (Form A) shows a melting endotherm with a peak at approximately 250°C.[21] Another study reports melting points of 272.3°C and 275.7°C for two different anhydrous polymorphs ( $\alpha$  and  $\beta$ ).[22] For hydrated forms, DSC curves typically show an initial endotherm corresponding to water loss, followed by melting or decomposition at higher temperatures.[8] [23]



| Polymorph              | Method  | Key Observations                                                             | Reference |
|------------------------|---------|------------------------------------------------------------------------------|-----------|
| Hemihydrate (Form B)   | DSC/TGA | Dehydration followed<br>by<br>melting/decomposition                          | [8]       |
| Dihydrate (Crystal E1) | TGA/DSC | Two-step dehydration, restructures to hemihydrate before becoming anhydrous. | [8]       |
| Dihydrate (Crystal E2) | TGA/DSC | One-step dehydration directly to anhydrous form.                             | [8]       |
| Anhydrous (Form A)     | DSC     | Melt with peak at ~250 °C.                                                   | [21][23]  |

#### Stability

The hemihydrate form of Lenalidomide demonstrates good physical stability. Stability studies on pilot batches stored in commercial packaging showed that the product remains well within specifications for up to 24 months under long-term conditions (25°C/60% RH) and for 6 months under accelerated conditions (40°C/75% RH).[24] The API is not sensitive to light.[24] Furthermore, Lenalidomide was found to be stable in hot water (55°C) for at least 24 hours, which is relevant for administration via enteral feeding tubes.[25]

#### **Dissolution Rate**

As a Biopharmaceutics Classification System (BCS) Class I drug (high solubility, high permeability), the dissolution of Lenalidomide from its final dosage form is expected to be rapid. Comparative dissolution studies show that both the generic test product and the reference product (Revlimid®) exhibit very rapid dissolution, with over 85% of the drug dissolving within 15 minutes across various pH media (pH 1.2, 4.5, and 6.8).



| Medium<br>(900 mL) | Apparatus         | Speed  | Time (min) | % Dissolved (Reference Product) | Reference |
|--------------------|-------------------|--------|------------|---------------------------------|-----------|
| 0.01 N HCI         | USP 2<br>(Paddle) | 50 rpm | 15         | 95%                             |           |
| pH 1.2 Buffer      | USP 2<br>(Paddle) | 50 rpm | 15         | >85%                            |           |
| pH 4.5 Buffer      | USP 2<br>(Paddle) | 50 rpm | 50 rpm     | >85%                            |           |
| pH 6.8 Buffer      | USP 2<br>(Paddle) | 50 rpm | 15         | >85%                            |           |

## **Experimental Protocols & Workflows**

Accurate characterization of **Lenalidomide hemihydrate** relies on standardized analytical techniques.





Click to download full resolution via product page

General workflow for physicochemical characterization.

## X-Ray Powder Diffraction (XRPD)

- Objective: To identify the crystalline form (polymorph) and confirm the phase purity of the sample.
- Instrumentation: A standard powder X-ray diffractometer.
- Methodology:
  - Place a small amount of the sample onto the sample holder and gently flatten the surface.
  - Use Cu Kα radiation as the X-ray source.
  - Collect the diffraction pattern over a 2θ range of 5° to 50°.
  - Employ a scanning rate of 10° per minute.[8]
  - Compare the resulting diffractogram with reference patterns for known polymorphs of Lenalidomide to identify the form.

## Thermal Analysis (DSC/TGA)

- Objective: To determine thermal properties such as melting point, dehydration temperature, and thermal stability.
- Instrumentation: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).
- DSC Methodology:
  - Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.[8]
  - Place the pan in the DSC cell. For hydrates, a small hole may be pierced in the lid to allow for the escape of water vapor.[8]



- Heat the sample from approximately 30°C to 300°C at a constant rate of 10 K/min.[8]
- Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the analysis.[8]
- TGA Methodology:
  - Accurately weigh 5-10 mg of the sample into a TGA crucible.[8]
  - Heat the sample from approximately 30°C to 350°C at a heating rate of 10 K/min under a nitrogen atmosphere.[8]
  - Record the mass loss as a function of temperature.

## **Equilibrium Solubility Determination (Shake-Flask Method)**

- Objective: To determine the thermodynamic solubility of the API in various aqueous media. This is a gold-standard method for BCS classification.[26]
- · Methodology:
  - $\circ$  Prepare buffers at pH 1.2, 4.5, and 6.8. All experiments should be conducted at 37  $\pm$  1°C. [27]
  - Add an excess amount of Lenalidomide hemihydrate to a stoppered flask or vial containing a known volume of the selected buffer.[26]
  - Agitate the samples using a shaker or orbital incubator to ensure continuous mixing.
  - Allow the suspension to equilibrate for a sufficient period (e.g., 24-48 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration.[26]
  - After equilibration, separate the solid phase from the solution by centrifugation or filtration.
  - Measure the concentration of dissolved Lenalidomide in the clear supernatant using a validated analytical method, such as HPLC-UV.[25]
  - Perform the determination in at least triplicate for each pH condition.



## **Dissolution Testing (for Capsules)**

- Objective: To measure the rate and extent of drug release from the final dosage form (e.g., capsules) in vitro.
- Instrumentation: USP Apparatus 2 (Paddle).
- Methodology:
  - Prepare 900 mL of the specified dissolution medium (e.g., 0.01 N HCl, or buffers at pH
     1.2, 4.5, 6.8) and place it in the dissolution vessel.[28]
  - Maintain the medium temperature at 37 ± 0.5°C.[29]
  - Place one capsule in the apparatus and begin rotation of the paddle at the specified speed (e.g., 50 rpm).
  - Withdraw aliquots of the dissolution medium at predefined time points (e.g., 10, 15, 20, 30, 45, and 60 minutes).
  - Replace the withdrawn volume with fresh, pre-warmed medium.
  - Analyze the samples for Lenalidomide concentration using a suitable method like UV-Vis spectrophotometry or HPLC.

## **Mechanism of Action & Signaling Pathways**

Lenalidomide's clinical activity stems from its ability to reprogram the CRL4-CRBN E3 ubiquitin ligase, leading to potent immunomodulatory and anti-cancer effects.





Click to download full resolution via product page

Core mechanism of Lenalidomide as a molecular glue.

The binding of Lenalidomide to CRBN induces a conformational change that creates a new binding surface, enabling the recruitment of proteins not normally targeted by this complex, primarily the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3).[3][6] The CRL4-



CRBN complex then polyubiquitinates these neo-substrates, marking them for destruction by the 26S proteasome.[4]

The degradation of these key transcription factors triggers two major downstream anti-cancer effects:

1. Direct Anti-Myeloma Activity: IKZF1 and IKZF3 are essential for the survival of multiple myeloma cells. Their degradation leads to the downregulation of critical pro-survival factors, including Interferon Regulatory Factor 4 (IRF4) and c-Myc, which ultimately induces apoptosis (programmed cell death) in the malignant cells.[6]



Click to download full resolution via product page

Anti-myeloma signaling pathway induced by Lenalidomide.

2. T-Cell Mediated Immunomodulation: In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene. Their degradation by Lenalidomide removes this repression, leading to a significant increase in IL-2 production.[6] IL-2 is a potent cytokine that stimulates the proliferation and activation of T-cells and Natural Killer (NK) cells, thereby enhancing the body's own anti-tumor immune response.[4][30] Independently, Lenalidomide also provides a co-stimulatory signal to T-cells by inducing the phosphorylation of the CD28 receptor, further boosting T-cell activation and IFN-y production.[1][5]





Click to download full resolution via product page

Immunomodulatory signaling pathways of Lenalidomide.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Mechanism of action of lenalidomide in hematological malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide | C13H13N3O3 | CID 216326 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]



- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5g - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Different thermal and solubility properties with an identical crystal structure case of lenalidomide hydrate - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00798K [pubs.rsc.org]
- 9. Lenalidomide hemihydrate | C26H28N6O7 | CID 46220375 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Lenalidomide hemihydrate | CymitQuimica [cymitquimica.com]
- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 12. Two new polymorphs and one dihydrate of lenalidomide: solid-state characterization study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2012127493A1 Polymorphs of lenalidomide Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. apexbt.com [apexbt.com]
- 19. Lenalidomide 191732-72-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. ausl.re.it [ausl.re.it]
- 25. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. dissolutiontech.com [dissolutiontech.com]
- 27. who.int [who.int]



- 28. accessdata.fda.gov [accessdata.fda.gov]
- 29. usp.org [usp.org]
- 30. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Lenalidomide Hemihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3157281#physicochemical-properties-of-lenalidomide-hemihydrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com